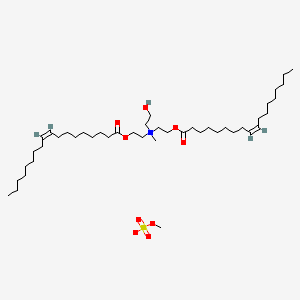
N-acetyl-4-nitrophenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
N-acetyl-4-nitrophenylalanine: is a modified amino acid derivative with the molecular formula C11H12N2O5. It is characterized by the presence of an acetyl group attached to the nitrogen atom and a nitro group attached to the aromatic ring of phenylalanine.
準備方法
Synthetic Routes and Reaction Conditions:
Hydrogenation Method: Another method involves the hydrogenation of unsaturated azlactones in an aqueous sodium hydroxide solution with Raney nickel under pressure to yield N-acetyl derivatives of phenylalanine.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the hydrogenation method due to its simplicity and high yield. The process is optimized for cost-effectiveness and scalability, ensuring consistent quality and purity of the final product.
化学反応の分析
Types of Reactions:
Oxidation: N-acetyl-4-nitrophenylalanine can undergo oxidation reactions, particularly at the nitro group, leading to the formation of nitroso or hydroxylamine derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, where the nitro group acts as a directing group, influencing the position of incoming substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Nitroso or hydroxylamine derivatives.
Reduction: 4-amino-N-acetylphenylalanine.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Chemistry:
- Used as a building block in the synthesis of peptides and other complex molecules.
- Acts as a precursor for the synthesis of various derivatives with potential biological activities.
Biology:
- Studied for its role in protein engineering and design.
- Used in the development of enzyme inhibitors and other bioactive compounds.
Medicine:
- Investigated for its potential as an antimicrobial and antioxidant agent.
- Explored for its use in drug delivery systems and as a component of therapeutic formulations.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Employed in the development of advanced materials with specific properties.
作用機序
The mechanism of action of N-acetyl-4-nitrophenylalanine involves its interaction with various molecular targets and pathways. The nitro group can participate in redox reactions, influencing the oxidative state of the compound. The acetyl group can enhance the compound’s stability and bioavailability. The aromatic ring allows for interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. These interactions can lead to various biological effects, including antimicrobial and antioxidant activities .
類似化合物との比較
4-nitrophenylalanine: Lacks the acetyl group, making it less stable and less bioavailable.
N-acetylphenylalanine: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
4-amino-N-acetylphenylalanine: A reduced form of N-acetyl-4-nitrophenylalanine with different redox properties.
Uniqueness: this compound is unique due to the presence of both the acetyl and nitro groups, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of applications and makes it a valuable compound for research and industrial purposes .
特性
CAS番号 |
62561-97-1 |
|---|---|
分子式 |
C11H12N2O5 |
分子量 |
252.22 g/mol |
IUPAC名 |
(2S)-2-acetamido-3-(4-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C11H12N2O5/c1-7(14)12-10(11(15)16)6-8-2-4-9(5-3-8)13(17)18/h2-5,10H,6H2,1H3,(H,12,14)(H,15,16)/t10-/m0/s1 |
InChIキー |
SOPVYCYKWGPONA-JTQLQIEISA-N |
SMILES |
CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
異性体SMILES |
CC(=O)N[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
正規SMILES |
CC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)O |
配列 |
X |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















